4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound features a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group and a sulfamoyl moiety bearing butyl and methyl substituents.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S/c1-3-4-13-25(2)30(27,28)15-11-9-14(10-12-15)18(26)22-20-24-23-19(29-20)16-7-5-6-8-17(16)21/h5-12H,3-4,13H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHQXKOQPVFTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its anticancer and antimicrobial properties. Below are the key findings:
Anticancer Activity
- Cell Line Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines. In particular, it demonstrated a GI50 (growth inhibition at 50%) ranging from 0.20 to 2.58 μM , indicating potent activity against cancer cells .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.
- Selectivity : Notably, the compound showed specificity for cancer cells, with minimal impact on normal cell lines such as VERO or PBMCs, suggesting a favorable therapeutic index .
Antimicrobial Activity
- Bacterial Inhibition : The compound was tested against various bacterial strains, showing moderate to strong antibacterial activity. For instance, it exhibited significant inhibitory effects against Salmonella typhi and Bacillus subtilis , with IC50 values indicating effective concentrations for bacterial growth inhibition .
- Comparative Efficacy : In comparison with other synthesized derivatives bearing similar functional groups, this compound's activity was among the most pronounced, highlighting its potential as a lead structure for further development in antimicrobial therapy .
Case Studies and Research Findings
Several case studies have been documented that illustrate the biological efficacy of the compound:
| Study | Activity | IC50/Other Metrics | Cell Lines/Pathogens |
|---|---|---|---|
| Anticancer | GI50: 0.20 - 2.58 μM | Various cancer cell lines | |
| Antibacterial | IC50: Moderate to strong | Salmonella typhi, Bacillus subtilis |
Docking Studies
In silico docking studies have provided insights into the interactions between the compound and target proteins. These studies suggest that the compound binds effectively to key enzymes involved in cancer progression and bacterial metabolism .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro assays have demonstrated that it exhibits significant inhibitory activity against COX-2, with IC50 values comparable to established COX-2 inhibitors like Celecoxib . This suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Anticancer Potential
The compound has shown promise in various cancer models. In vitro studies indicated that it effectively inhibits cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest, with IC50 values indicating potent activity (e.g., 0.35 µM against A549 cells) . Furthermore, it has been reported to overcome drug resistance in certain cancer types, enhancing its therapeutic potential.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves multi-step reactions that typically include the formation of the oxadiazole ring followed by the introduction of the sulfamoyl group. SAR studies suggest that modifications to the chlorophenyl and sulfamoyl groups can significantly influence biological activity, guiding further development of more potent derivatives .
Case Studies
- Case Study on Anti-inflammatory Activity :
-
Case Study on Anticancer Efficacy :
- In a recent publication, researchers explored the anticancer effects of this compound on drug-resistant cell lines. The findings indicated that it not only inhibited proliferation but also induced apoptosis in resistant cell lines, highlighting its potential as a therapeutic agent in resistant cancers .
Comparison with Similar Compounds
Structural Analogues with Antifungal Activity
Several 1,3,4-oxadiazole derivatives have been studied for antifungal properties:
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) : Exhibits activity against Candida albicans by inhibiting thioredoxin reductase. The 4-methoxyphenylmethyl group enhances solubility, while the benzyl(methyl)sulfamoyl group contributes to target binding .
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) : Shows comparable antifungal efficacy but with reduced cytotoxicity due to the furan-2-yl substituent and cyclohexyl(ethyl)sulfamoyl group .
However, the butyl(methyl)sulfamoyl group might reduce steric hindrance relative to LMM11’s cyclohexyl substituent, possibly affecting target selectivity .
Derivatives with Aryl and Heteroaryl Modifications
- Compound 25 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) : Substitution with thiophene increases π-π stacking interactions in enzyme binding. This derivative showed moderate inhibitory activity against Ca²⁺/calmodulin-stimulated enzymes .
- Compound 26 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide) : Bromine substitution enhances electrophilicity, improving interaction with nucleophilic enzyme residues .
Sulfamoyl and Sulfonamide Derivatives
- Compound 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) : Inhibits human carbonic anhydrase II (hCA II) via sulfonamide interactions with zinc ions in the active site. The ethylthio group optimizes steric and electronic effects .
- 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide : Dimethoxy groups improve solubility but reduce metabolic stability compared to chlorinated analogues .
Key Data Table: Structural and Functional Comparison
Research Implications
- Structure-Activity Relationships : The 2-chlorophenyl group in the target compound may confer stronger halogen bonding than methoxy or furan substituents, enhancing target affinity. However, bulky sulfamoyl groups (e.g., cyclohexyl in LMM11) might improve selectivity .
- Pharmacokinetics : The butyl(methyl)sulfamoyl group likely optimizes logP values for membrane permeability, while the chlorine atom balances hydrophobicity and metabolic stability .
Q & A
Q. How do structural modifications (e.g., substituent variations) impact its biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
